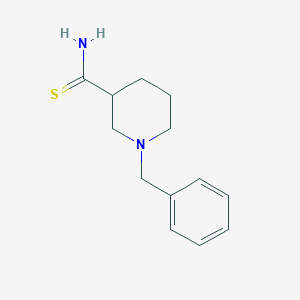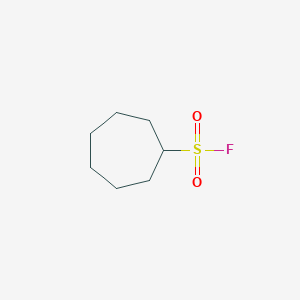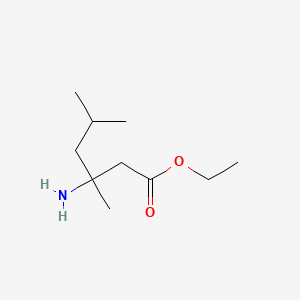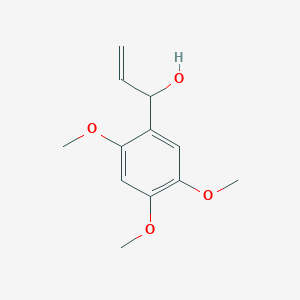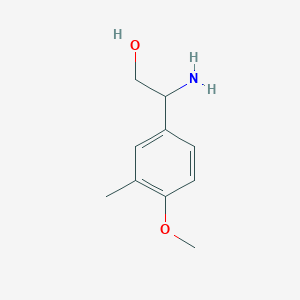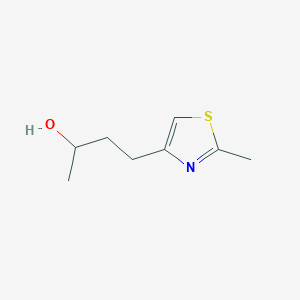
4-(2-Methylthiazol-4-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylthiazol-4-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a butan-2-ol group.
準備方法
The synthesis of 4-(2-Methylthiazol-4-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiazole with butan-2-ol under specific reaction conditions. The process typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions. These methods often include steps such as purification and quality control to ensure the final product meets industry standards .
化学反応の分析
4-(2-Methylthiazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-Methylthiazol-4-yl)butan-2-ol has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Methylthiazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and other apoptotic pathways. This leads to the programmed cell death of cancerous cells, thereby inhibiting their growth and proliferation .
In antimicrobial applications, the compound disrupts the biosynthesis of bacterial lipids, leading to the inhibition of bacterial growth. Its antifungal activity is attributed to its ability to interfere with the cell membrane integrity of fungal cells .
類似化合物との比較
4-(2-Methylthiazol-4-yl)butan-2-ol can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole derivative with antimicrobial properties.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Known for its antifungal and antibacterial activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a butan-2-ol group makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5-6,10H,3-4H2,1-2H3 |
InChIキー |
FXRNAGNOINETTA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
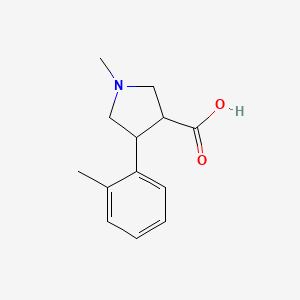
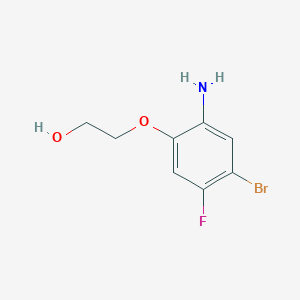
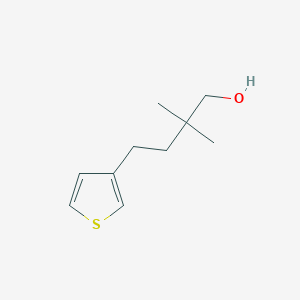
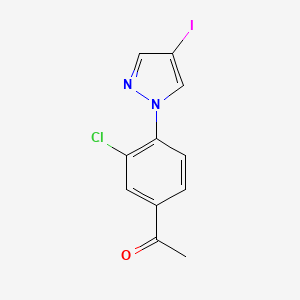
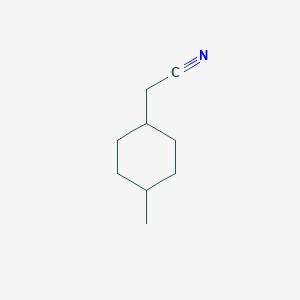
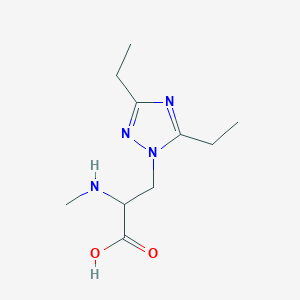
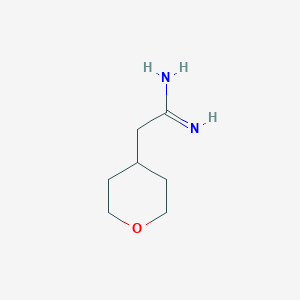
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
